molecular formula C16H20N4O2S B5435073 N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide

N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide

Cat. No.: B5435073
M. Wt: 332.4 g/mol
InChI Key: CAKZFDRDXDLYPC-UHFFFAOYSA-N
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Description

The compound “N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide” contains several interesting functional groups. It has a pyrazole ring, which is a type of azole with two nitrogen atoms. The 3,5-dimethyl-1H-pyrazol-1-yl group indicates that there are methyl groups on the 3rd and 5th positions of the pyrazole ring . The compound also contains a pyrrolidine ring, which is a type of secondary amine. The carbonyl group indicates the presence of a ketone or an aldehyde, and the thienyl group is a thiophene ring, a type of aromatic compound that contains a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine. The pyrrolidine ring could be formed through a cyclization reaction of a suitable diamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation. The presence of the carbonyl group could introduce polarity into the molecule .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the carbonyl group could increase its solubility in polar solvents .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactions with various reagents .

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-8-11(2)20(18-10)13-4-6-19(9-13)16(22)15-14(5-7-23-15)17-12(3)21/h5,7-8,13H,4,6,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKZFDRDXDLYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)C3=C(C=CS3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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